molecular formula C19H16F2N8 B612208 Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]- CAS No. 1111636-35-1

Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-

Cat. No. B612208
CAS RN: 1111636-35-1
M. Wt: 394.38
InChI Key: HFYMVDKBZONUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, also known as PF-04880594, is a compound with the molecular formula C19H16F2N8 . It is a pyrazole compound and a potential Raf inhibitor .


Molecular Structure Analysis

The molecular weight of this compound is 394.4 g/mol . The InChI string representation of its structure is InChI=1S/C19H16F2N8/c20-16(21)11-29-10-14(15-3-7-25-19(27-15)24-5-1-4-22)17(28-29)13-8-12-2-6-23-18(12)26-9-13/h2-3,6-10,16H,1,5,11H2,(H,23,26)(H,24,25,27) . The Canonical SMILES representation is C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(NC=C4)NCCC#N)CC(F)F .


Physical And Chemical Properties Analysis

The compound has 2 hydrogen bond donors and 8 hydrogen bond acceptors . It also has 7 rotatable bonds . The XLogP3-AA value is 2.6 .

Scientific Research Applications

RAF Inhibitor

PF-04880594 is a potent and selective RAF inhibitor that inhibits both wild-type and mutant BRAF and CRAF . RAF proteins are part of the RAS/RAF/MEK/ERK signaling pathway, which plays a central role in promoting normal cell proliferation and survival .

Treatment of Melanoma

Clinical trials of selective RAF inhibitors in patients with melanoma tumors harboring activated BRAFV600E have produced promising results . PF-04880594 has shown potent inhibition of tumor growth in BRAF-mutant melanoma xenograft models .

Induction of ERK Phosphorylation

The RAF inhibitor PF-04880594 induces ERK (extracellular signal–regulated kinase) phosphorylation in those epithelial tissues that undergo hyperplasia . ERK signaling is crucial for cell proliferation and survival .

Induction of RAF Dimerization

PF-04880594 induces RAF dimerization in epithelial tissues . RAF dimerization is a process where two RAF molecules join together, which is an important step in the activation of the RAF kinase .

Hyperplasia Prevention

Hyperplasia and ERK hyperphosphorylation induced by PF-04880594 are prevented by treatment with the MEK (mitogen-activated protein/extracellular signal–regulated kinase) inhibitor PD-0325901 . This suggests that combination treatment with MEK inhibitors might greatly increase the safety and therapeutic index of RAF inhibitors .

Stimulation of Inflammatory Cytokine Production

PF-04880594 stimulates the production of the inflammatory cytokine interleukin 8 in HL-60 cells . This suggests a possible mechanism for the skin flushing observed in dogs .

Mechanism of Action

Target of Action

PF-04880594, also known as Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, is a potent and selective RAF inhibitor . It inhibits both wild-type and mutant BRAF and CRAF , which are key components of the RAS/RAF/MEK/ERK signaling pathway . This pathway plays a central role in promoting normal cell proliferation and survival .

Mode of Action

PF-04880594 interacts with its targets, BRAF and CRAF, by inhibiting their kinase activity . This inhibition leads to a decrease in the downstream signaling of the RAS/RAF/MEK/ERK pathway . In some cases, raf inhibitors like pf-04880594 can paradoxically activate the erk signaling, stimulate proliferation, and induce epithelial hyperplasia .

Biochemical Pathways

The primary biochemical pathway affected by PF-04880594 is the RAS/RAF/MEK/ERK signaling pathway . By inhibiting RAF kinases, PF-04880594 disrupts this pathway, leading to changes in cell proliferation and survival . In some cells, pf-04880594 can paradoxically activate the erk signaling, leading to increased cell proliferation .

Pharmacokinetics

It’s known that pf-04880594 can induce erk phosphorylation and raf dimerization in multiple epithelial tissues in mice .

Result of Action

The molecular and cellular effects of PF-04880594’s action include the induction of ERK phosphorylation and RAF dimerization in epithelial tissues that undergo hyperplasia . It also stimulates the production of the inflammatory cytokine interleukin 8 in HL-60 cells . These effects can be prevented by treatment with the MEK inhibitor PD-0325901 .

Action Environment

The action, efficacy, and stability of PF-04880594 can be influenced by various environmental factors. For instance, the compound’s effect on ERK phosphorylation and RAF dimerization can be attenuated by the presence of a MEK inhibitor . Additionally, the compound’s ability to induce epithelial hyperplasia can be influenced by the dosage and duration of treatment .

properties

IUPAC Name

3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-4-yl]pyrimidin-2-yl]amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N8/c20-16(21)11-29-10-14(15-3-7-25-19(27-15)24-5-1-4-22)17(28-29)13-8-12-2-6-23-18(12)26-9-13/h2-3,6-10,16H,1,5,11H2,(H,23,26)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYMVDKBZONUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine B-33-4, which was prepared from 5-bromo-1H-pyrrolo[2,3-b]pyridine according to known literature methods, (145 mg, 0.594 mmol), 3-({4-[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-4-yl]pyrimidin-2-yl}amino)propanenitrile (200 mg, 0.495 mmol), and cesium fluoride (1.48 mL of a 1M aqueous solution) in 3 mL of DME was deoxygenated with a nitrogen bubbler for 5 min and then [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) 1:1 complex with dichloromethane (41 mg, 0.05 mmol) was added. The mixture was then heated in a microwave reactor at 80° C. for 2.5 hours. The reaction was degassed and fresh catalyst (20 mg) was added. The mixture was heated in the microwave at 80° C. for 4 more hours. The resulting dark mixture was partitioned between ethyl acetate and brine. The aqueous layer was extracted twice with ethyl acetate. The combined organics were washed with brine, dried over Magnesium sulfate and reduced to minimum volume. The residue was purified on silica gel using a gradient of 0-8% methanol (containing 10% ammonium hydroxide) in a mixture of tert-butyl methyl ether and dichloromethane (1:1) to give the desired product as a pale orange solid. This material was triturated twice with tert-butyl methyl ether to give 82 mg (42%) of analytically pure 3-({4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]pyrimidin-2-yl}amino)propanenitrile as an off white solid. 1H NMR (400 MHz, ACETONITRILE-d3) δ ppm 9.73 (br. s., 1H), 8.37 (d, J=2.02 Hz, 1H), 8.22 (s, 1H), 8.10 (d, J=5.31 Hz, 1H), 8.08 (d, J=1.52 Hz, 1H), 7.35-7.46 (m, 1H), 6.54 (d, J=3.79 Hz, 1H), 6.51 (dd, J=3.54, 2.02 Hz, 1H), 6.30 (tt, J=55.04, 3.82 Hz, 1H), 5.91 (br. t, J=6.82 Hz, 1H), 4.62 (td, J=14.65, 3.79 Hz, 2H), 3.39 (br. s., 2H), 2.40 (br. s., 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-({4-[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-4-yl]pyrimidin-2-yl}amino)propanenitrile
Quantity
145 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six
Quantity
41 mg
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#CCCNc1nccc(-c2cn(CC(F)F)nc2I)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-
Reactant of Route 2
Reactant of Route 2
Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-
Reactant of Route 3
Reactant of Route 3
Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-
Reactant of Route 4
Reactant of Route 4
Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-
Reactant of Route 5
Reactant of Route 5
Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-
Reactant of Route 6
Reactant of Route 6
Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.